Field: Medicinal Chemistry
Application: 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc.
Application: 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives have shown an anti-inflammatory effect.
Results: These derivatives showed an anti-inflammatory effect ranging from about 33 to 62%. Derivatives 21c and 21i showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively.
Field: Material Science
Application: Oxadiazoles, including 1,2,4-oxadiazoles, have been utilized as high energy molecules or energetic materials.
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is an organic compound that belongs to the class of oxadiazoles . Its structure consists of a phenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a propan-1-amine moiety. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride and related compounds have shown potential biological activity, particularly as anti-infective agents. The 1,2,4-oxadiazole scaffold is known to possess antibacterial properties, making this compound a subject of interest in medicinal chemistry research.
The synthesis of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride likely involves a multi-step process, although specific methods are not provided in the search results. Generally, the synthesis of 1,2,4-oxadiazoles often includes:
The compound has potential applications in various fields:
While specific interaction studies for this compound are not mentioned in the search results, oxadiazole-containing compounds often exhibit interactions with various biological targets. These may include:
Further research would be necessary to elucidate the specific interactions of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride.
Several compounds share structural similarities with 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride:
These compounds all contain oxadiazole rings and amine functionalities, but differ in the position of substituents and the type of oxadiazole isomer. The uniqueness of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride lies in its specific substitution pattern and the 1,2,4-oxadiazole core, which may confer distinct biological activities and physicochemical properties compared to its structural analogs.
2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride possesses the molecular formula C₁₂H₁₆ClN₃O with a molecular weight of 253.73 grams per mole [1]. This heterocyclic compound represents a substituted 1,2,4-oxadiazole derivative bearing a phenyl substituent at the 3-position and a branched alkylamine chain at the 5-position [1]. The hydrochloride salt form enhances the compound's stability and solubility characteristics compared to its free base form [2].
The molecular composition includes twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom [1]. The compound is registered under the Chemical Abstracts Service number 1197549-35-1, providing unambiguous identification in chemical databases [1]. The International Union of Pure and Applied Chemistry nomenclature designation is 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride [1] [2].
The simplified molecular input line entry system representation is CC(C)C(C1=NC(C2=CC=CC=C2)=NO1)N.[H]Cl, which accurately describes the connectivity and stereochemical arrangement of atoms within the molecule [1]. The International Chemical Identifier string is InChI=1S/C12H15N3O.ClH/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9;/h3-8,10H,13H2,1-2H3;1H, providing a standardized representation for computational applications [1].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O |
| Molecular Weight | 253.73 g/mol |
| CAS Number | 1197549-35-1 |
| IUPAC Name | 2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride |
| SMILES | CC(C)C(C1=NC(C2=CC=CC=C2)=NO1)N.[H]Cl |
The compound contains one chiral center located at the carbon atom bearing the primary amine group, which creates the potential for enantiomeric forms [3]. The stereochemical configuration around this asymmetric carbon significantly influences the compound's three-dimensional structure and potential biological interactions [3]. The presence of the bulky isopropyl substituent introduces conformational constraints that affect the overall molecular geometry [3].
The 1,2,4-oxadiazole ring system exhibits planar geometry due to its aromatic character, with the phenyl substituent capable of adopting coplanar or twisted conformations relative to the heterocyclic ring [3] [4]. Computational studies on related oxadiazole derivatives indicate that the dihedral angle between the phenyl ring and the oxadiazole core typically ranges from 0 to 15 degrees, depending on substituent effects and crystal packing forces [4] [5].
The conformational flexibility of the propylamine side chain allows for multiple rotameric forms around the carbon-carbon bonds [3]. These conformational isomers can interconvert readily at room temperature, contributing to the compound's dynamic behavior in solution [3]. The stereochemical preferences are influenced by intramolecular interactions, including potential hydrogen bonding between the amine group and the oxadiazole nitrogen atoms [5].
Crystal structure investigations of related phenyl-substituted 1,2,4-oxadiazole derivatives reveal characteristic packing arrangements dominated by hydrogen bonding interactions [4] [5]. The hydrochloride salt form typically crystallizes in triclinic or monoclinic space groups, with unit cell parameters dependent on the specific substitution pattern and packing motifs [5].
The oxadiazole ring system maintains planarity with bond lengths consistent with aromatic character [4]. Carbon-oxygen bonds within the oxadiazole ring typically measure 1.366-1.368 Ångströms, while carbon-nitrogen bonds range from 1.32-1.35 Ångströms [4]. The nitrogen-nitrogen bond distance within the heterocycle spans approximately 1.38-1.42 Ångströms [4] [5].
Intermolecular hydrogen bonding patterns in hydrochloride salts involve interactions between the protonated amine group and chloride anions, creating extended network structures [5]. These hydrogen bonds exhibit typical donor-acceptor distances of 2.7-3.3 Ångströms and contribute significantly to crystal stability [5]. Additional weak interactions, including carbon-hydrogen to nitrogen contacts and π-π stacking between aromatic rings, further stabilize the crystal lattice [5] [6].
| Structural Parameter | Typical Value | Reference |
|---|---|---|
| C-O (oxadiazole) | 1.366-1.368 Å | [4] |
| C-N (oxadiazole) | 1.32-1.35 Å | [5] |
| N-N (oxadiazole) | 1.38-1.42 Å | [5] |
| H-bond distances | 2.7-3.3 Å | [5] |
Proton nuclear magnetic resonance spectroscopy of 1,2,4-oxadiazole derivatives reveals characteristic chemical shift patterns that facilitate structural identification [7] [8]. The aromatic protons of the phenyl substituent typically appear as multiplets in the region of 7.2-8.0 parts per million, with integration patterns consistent with a monosubstituted benzene ring [7]. The chemical shifts depend on the electronic effects of the oxadiazole ring, which acts as an electron-withdrawing group [8].
The methyl protons of the isopropyl group generate a characteristic doublet pattern around 0.9-1.5 parts per million due to coupling with the adjacent methine proton [7] [9]. The methine proton of the isopropyl group appears as a complex multiplet, typically observed between 2.0-3.0 parts per million [7]. The methine proton adjacent to the amine group exhibits chemical shifts influenced by the electron-withdrawing nature of both the oxadiazole ring and the protonated amine functionality [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive identification of the carbon framework [9]. The oxadiazole carbon atoms exhibit characteristic chemical shifts in the range of 160-180 parts per million, reflecting their participation in the aromatic system [9]. The phenyl carbon atoms appear in the typical aromatic region of 120-140 parts per million, with the carbon directly attached to the oxadiazole ring showing slight downfield shifts due to deshielding effects [9].
The carbon atoms of the alkyl chain display chemical shifts consistent with their hybridization and electronic environment [9]. The carbon bearing the amine group typically resonates around 50-60 parts per million, while the isopropyl carbon atoms appear in the aliphatic region below 30 parts per million [9]. The coupling patterns in both proton and carbon-13 spectra provide valuable information about connectivity and stereochemical relationships [8] [9].
Infrared spectroscopy of oxadiazole-containing compounds reveals characteristic absorption bands that serve as fingerprint identifiers [10] [11]. The carbon-nitrogen stretching vibrations of the oxadiazole ring system produce intense absorptions in the region of 1600-1650 wavenumbers per centimeter [11]. These bands are diagnostic for the presence of the heterocyclic core and distinguish 1,2,4-oxadiazoles from other isomeric forms [10].
The carbon-oxygen-carbon stretching and bending vibrations within the oxadiazole ring generate multiple absorption bands in the 1000-1300 wavenumbers per centimeter region [11]. These bands exhibit characteristic intensity patterns that aid in structural confirmation [11]. The phenyl substituent contributes aromatic carbon-carbon stretching vibrations around 1450-1600 wavenumbers per centimeter, with overtone and combination bands appearing in the fingerprint region [10].
Primary amine groups in hydrochloride salts exhibit modified absorption patterns compared to free amines [10] [12]. The nitrogen-hydrogen stretching vibrations appear as broad absorptions around 3000-3500 wavenumbers per centimeter, often overlapping with hydrogen-bonded water molecules in the crystal structure [12]. The amine deformation modes produce characteristic bands in the 1500-1650 wavenumbers per centimeter region [10].
The alkyl substituents generate carbon-hydrogen stretching absorptions in the 2800-3000 wavenumbers per centimeter range, with methyl and methylene groups exhibiting distinguishable patterns [11] [13]. Bending and rocking vibrations of these groups contribute to the complex fingerprint region below 1500 wavenumbers per centimeter [13].
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| C=N (oxadiazole) | 1600-1650 | Stretching |
| C-O-C (oxadiazole) | 1000-1300 | Stretching/Bending |
| Aromatic C=C | 1450-1600 | Stretching |
| N-H (amine salt) | 3000-3500 | Stretching |
Mass spectrometry of 1,2,4-oxadiazole derivatives provides molecular weight confirmation and structural information through characteristic fragmentation pathways [14] [15]. The molecular ion peak for the hydrochloride salt appears at mass-to-charge ratio 254, corresponding to the protonated molecular ion [M+H]⁺ [14]. The base peak and fragmentation pattern offer insights into the relative stability of different molecular regions [15].
Common fragmentation pathways include loss of the amine side chain, leading to fragments containing the intact phenyl-oxadiazole core [15] [16]. The oxadiazole ring system exhibits considerable stability under mass spectrometric conditions, often surviving as an intact unit in major fragment ions [14]. The phenyl substituent can undergo typical benzyl fragmentation, generating characteristic aromatic fragment ions [15].
The isopropyl group attached to the amine-bearing carbon undergoes predictable fragmentation through alpha-cleavage mechanisms [16]. Loss of propyl radicals or neutral propene molecules creates fragment ions that retain the oxadiazole-phenyl portion of the molecule [16]. These fragmentation patterns are consistent with known behavior of similar heterocyclic compounds [14].
Collision-induced dissociation studies reveal the relative bond strengths within the molecule [15]. The carbon-nitrogen bond connecting the amine-bearing carbon to the oxadiazole ring represents a frequent fragmentation site, particularly under higher energy conditions [15] [16]. The resulting fragment ions provide confirmatory evidence for the proposed molecular structure [14].
Ultraviolet-visible spectroscopy of phenyl-substituted oxadiazole compounds reveals characteristic electronic transitions that reflect the conjugated nature of the molecular framework [17] [18]. The absorption spectrum typically exhibits two main absorption bands corresponding to π→π* and n→π* electronic transitions [17]. The π→π* transitions, arising from the conjugated aromatic system, appear in the wavelength range of 250-300 nanometers [18].
The n→π* transitions, originating from the lone pairs on nitrogen and oxygen atoms within the oxadiazole ring, occur at longer wavelengths, typically 300-350 nanometers [17]. The exact position and intensity of these absorption bands depend on the electronic effects of substituents and the degree of conjugation within the molecular system [18]. Electron-donating groups on the phenyl ring cause bathochromic shifts, while electron-withdrawing substituents produce hypsochromic effects [17].
The molar absorption coefficients for these transitions typically range from 10,000 to 50,000 liters per mole per centimeter, indicating strong electronic coupling between the chromophores [18]. The absorption maxima show solvent dependence, with polar solvents generally causing red shifts due to stabilization of the excited states [17]. The presence of the amine group introduces additional electronic interactions that can modify the absorption characteristics [18].
Fluorescence emission properties of oxadiazole derivatives have been extensively studied, with many compounds exhibiting significant quantum yields [18]. The emission wavelengths typically occur at longer wavelengths than the absorption maxima, with Stokes shifts ranging from 50-150 nanometers [18]. These photophysical properties make such compounds potentially useful for fluorescence-based applications [17].
Density functional theory calculations provide detailed insights into the electronic structure and geometrical parameters of phenyl-substituted oxadiazole compounds [19] [20]. The B3LYP functional combined with basis sets such as 6-311++G(d,p) has proven effective for accurately predicting molecular geometries and energetic properties [20]. These calculations reveal that the oxadiazole ring maintains planar geometry with bond lengths consistent with aromatic character [20].
Optimization studies demonstrate that the phenyl ring adopts a nearly coplanar arrangement with the oxadiazole core, with dihedral angles typically ranging from 0-15 degrees [20] [21]. The energy barrier for rotation around the carbon-carbon bond connecting these rings is relatively low, allowing for conformational flexibility [21]. The presence of the alkylamine substituent introduces additional conformational degrees of freedom that must be considered in comprehensive structural analysis [20].
Vibrational frequency calculations confirm the absence of imaginary frequencies in optimized structures, indicating true minimum energy conformations [20]. The computed harmonic frequencies show excellent agreement with experimental infrared spectroscopic data when appropriate scaling factors are applied [20]. The calculated bond lengths and angles align closely with crystallographic data from related compounds [21].
Thermodynamic properties derived from density functional theory calculations include enthalpy, entropy, and Gibbs free energy values under standard conditions [21]. These parameters provide insights into the relative stability of different conformational forms and the energetics of chemical transformations [20] [21].
Molecular orbital analysis reveals the electronic structure underlying the chemical properties of 1,2,4-oxadiazole derivatives [22] [23]. The occupied molecular orbitals show significant delocalization across the phenyl-oxadiazole π-system, confirming the conjugated nature of the electronic structure [23]. The nitrogen lone pairs participate in the aromatic system, contributing to the overall stability and electronic properties [22].
Frontier molecular orbital analysis provides insights into chemical reactivity and potential intermolecular interactions [23] [24]. The spatial distribution of electron density in the highest occupied molecular orbital indicates regions of nucleophilic character, typically centered on the nitrogen atoms of the oxadiazole ring [24]. Conversely, the lowest unoccupied molecular orbital reveals electrophilic sites, often localized on the carbon atoms adjacent to electronegative heteroatoms [23].
Natural bond orbital analysis quantifies the charge distribution and hybridization patterns throughout the molecule [22]. The nitrogen atoms in the oxadiazole ring carry partial negative charges, while the carbon atoms exhibit varying degrees of positive character depending on their local environment [22]. These charge distributions correlate with observed reactivity patterns and intermolecular interaction preferences [23].
Population analysis methods, including Mulliken and natural population analysis, provide complementary perspectives on electron distribution [24]. The results consistently indicate that the heterocyclic nitrogen atoms serve as electron-rich centers capable of participating in hydrogen bonding and coordination interactions [22] [24].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap serves as a fundamental descriptor of molecular stability and reactivity [25] [26]. For phenyl-substituted oxadiazole compounds, the energy gap typically ranges from 3.0-4.5 electron volts, indicating moderate chemical stability [26]. Larger energy gaps correlate with increased kinetic stability and reduced chemical reactivity [25].
The highest occupied molecular orbital energies for these compounds generally fall between -6.0 and -7.5 electron volts, reflecting moderate electron-donating ability [26] [27]. The lowest unoccupied molecular orbital energies range from -2.5 to -4.0 electron volts, indicating moderate electron-accepting capacity [27]. These values position the compounds in an intermediate reactivity range suitable for various chemical transformations [26].
Global reactivity descriptors derived from frontier orbital energies include electronegativity, hardness, softness, and electrophilicity index [26] [28]. The electronegativity values typically range from 4.0-5.5 electron volts, indicating moderate electron-attracting power [28]. Hardness values of 1.5-2.5 electron volts suggest moderate resistance to charge transfer [26].
The electrophilicity index, calculated from electronegativity and hardness values, provides a measure of the molecule's propensity to accept electrons [28] [27]. Values in the range of 2.0-4.0 electron volts characterize these compounds as moderate electrophiles [27]. These parameters collectively describe the electronic nature and potential reactivity of the molecular system [26] [28].